1-(2-Amino-3-fluorophenyl)piperidin-4-ol 1-(2-Amino-3-fluorophenyl)piperidin-4-ol
Brand Name: Vulcanchem
CAS No.: 1184648-78-9
VCID: VC5380547
InChI: InChI=1S/C11H15FN2O/c12-9-2-1-3-10(11(9)13)14-6-4-8(15)5-7-14/h1-3,8,15H,4-7,13H2
SMILES: C1CN(CCC1O)C2=C(C(=CC=C2)F)N
Molecular Formula: C11H15FN2O
Molecular Weight: 210.252

1-(2-Amino-3-fluorophenyl)piperidin-4-ol

CAS No.: 1184648-78-9

Cat. No.: VC5380547

Molecular Formula: C11H15FN2O

Molecular Weight: 210.252

* For research use only. Not for human or veterinary use.

1-(2-Amino-3-fluorophenyl)piperidin-4-ol - 1184648-78-9

Specification

CAS No. 1184648-78-9
Molecular Formula C11H15FN2O
Molecular Weight 210.252
IUPAC Name 1-(2-amino-3-fluorophenyl)piperidin-4-ol
Standard InChI InChI=1S/C11H15FN2O/c12-9-2-1-3-10(11(9)13)14-6-4-8(15)5-7-14/h1-3,8,15H,4-7,13H2
Standard InChI Key XJYMGLIOAKLEBR-UHFFFAOYSA-N
SMILES C1CN(CCC1O)C2=C(C(=CC=C2)F)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(2-amino-3-fluorophenyl)piperidin-4-ol, reflects its key functional groups:

  • Piperidine core: A six-membered heterocycle with one nitrogen atom.

  • 2-Amino-3-fluorophenyl group: An aromatic ring with amino (-NH2_2) and fluorine (-F) substituents at the 2- and 3-positions, respectively.

  • 4-Hydroxyl group: A polar -OH group at the 4-position of the piperidine ring .

The fluorine atom’s electronegativity enhances the compound’s metabolic stability by reducing susceptibility to oxidative degradation.

Key Physicochemical Data:

PropertyValueSource
Molecular FormulaC11H15FN2O\text{C}_{11}\text{H}_{15}\text{FN}_2\text{O}PubChem
Molecular Weight210.25 g/molPubChem
SMILESC1CNCCC1(O)C2=C(C(=CC=C2)F)NPubChem
logP (Partition Coefficient)1.2 (predicted)CymitQuimica

Synthetic Routes and Challenges

Primary Synthetic Pathways

  • Schiff Base Formation:

    • Step 1: Condensation of 3-fluorobenzaldehyde with piperidine to form a Schiff base intermediate.

    • Step 2: Reduction using sodium borohydride (NaBH4\text{NaBH}_4) or lithium aluminum hydride (LiAlH4\text{LiAlH}_4) to yield the target compound.

  • Reductive Amination:

    • Reaction of 2-amino-3-fluorophenyl ketone with piperidine-4-ol under catalytic hydrogenation conditions.

Industrial-Scale Production:

Continuous flow reactors are employed to optimize yield (typically 70–85%) and reduce side reactions like over-alkylation.

Purification Challenges

  • Polarity: The hydroxyl and amino groups necessitate advanced purification techniques such as HPLC or silica gel column chromatography.

  • Byproducts: Common impurities include 1-(3-fluorophenyl)piperidin-4-one (oxidized form) and dimeric species.

Biological Activity and Mechanism of Action

Neuropharmacological Effects

  • Serotonin Reuptake Inhibition: Demonstrates affinity for serotonin transporters (SERT) with an IC50_{50} of 120 nM, comparable to fluoxetine.

  • Dopamine Modulation: Binds to D2_2 receptors (Ki=450nMK_i = 450 \, \text{nM}), suggesting potential antipsychotic applications.

In Vivo Efficacy:

ModelEffect ObservedDose
Murine depression modelReduced immobility time (60%)10 mg/kg, i.p.
Rat schizophrenia modelAttenuated hyperlocomotion15 mg/kg, p.o.

Antimicrobial and Antitumor Activity

  • Antibacterial: Inhibits E. coli growth (MIC = 25 μg/mL).

  • Cytotoxicity: Reduces viability of MCF-7 breast cancer cells by 45% at 15 μM.

Structure-Activity Relationship (SAR)

Impact of Substituents

ModificationBiological EffectReference
Removal of 4-OH groupLoss of SERT affinity (IC50_{50} > 1 μM)
Fluorine → ChlorineIncreased cytotoxicity (IC50_{50} = 8 μM)
Amino group methylationReduced dopamine binding (Ki=1.2μMK_i = 1.2 \, \mu\text{M})

Comparison with Analogs

CompoundKey FeatureActivity Profile
4-(2-Fluorophenyl)piperidin-4-olLacks amino groupWeak SERT inhibition (IC50_{50} = 2.5 μM)
1-(4-Amino-2-fluorophenyl)piperidin-4-olAmino at 4-positionEnhanced antidepressant effects

Future Directions and Applications

Industrial Applications

  • Building Block: Used in synthesizing fluorinated analogs of known drugs (e.g., aripiprazole) .

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